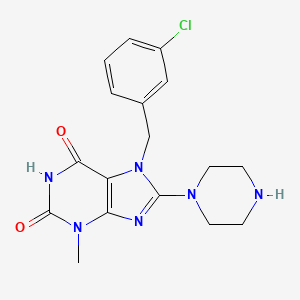

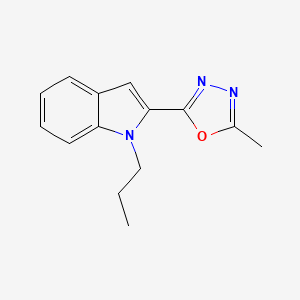

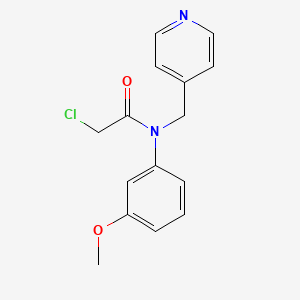

7-(3-chlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-(3-chlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a derivative of the purine-2,6-dione class, which has been the subject of various studies due to its potential pharmacological properties. Research has focused on the synthesis and evaluation of similar compounds for their inhibitory activities against specific enzymes and receptors, as well as their potential as therapeutic agents for various diseases, including cancer and depression .

Synthesis Analysis

The synthesis of related compounds involves the substitution of chlorine atoms in tetrachloropteridine with different amines, including piperazine, to yield derivatives free of positional isomers. The order of reactivity for the substitution has been found to be C4 > C7 > C2 > C6, with the final structures confirmed by X-ray crystallography . Other studies have synthesized derivatives with various substituents at the N-1 and N-7 positions, characterized by NMR and ESI MS data .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their interaction with target enzymes and receptors. For instance, the presence of a basic nitrogen in the 4'-position of the pteridine ring system, as represented by piperazine, is necessary for high activity against cAMP-specific phosphodiesterase (PDE4) . The molecular structure has also been analyzed using spectroscopic methods and quantum chemical calculations to understand the stability, charge distribution, and electronic properties, which are important for their pharmacological activity and potential in non-linear optics .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of substituents on the purine ring. The order of nucleophilic aromatic substitution during synthesis indicates the relative reactivity of different positions on the ring. The modifications on the purine core can significantly impact the inhibitory activities against enzymes like dipeptidyl peptidase IV (DPP-IV) and phosphodiesterase, as well as the affinity for serotonin receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties, such as lipophilicity and metabolic stability, have been evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. These properties are essential for the pharmacokinetic profile of the compounds and their potential as therapeutic agents. The spectroscopic investigations provide insights into the vibrational frequencies and molecular interactions, which are related to the physical properties of the compounds .

Scientific Research Applications

Cardiovascular Activity

The compound and its derivatives have been explored for their cardiovascular effects. A study by Chłoń-Rzepa et al. (2004) synthesized similar compounds and tested them for electrocardiographic, antiarrhythmic, and hypotensive activity, demonstrating significant prophylactic antiarrhythmic and hypotensive activities in some derivatives (Chłoń-Rzepa et al., 2004).

Antimycobacterial Activity

Konduri et al. (2020) designed a series of purine linked piperazine derivatives, including variants of the compound , to identify potent inhibitors of Mycobacterium tuberculosis. These compounds targeted MurB, disrupting the biosynthesis of peptidoglycan, exhibiting promising anti-mycobacterial activity (Konduri et al., 2020).

Antiasthmatic Agents

Bhatia et al. (2016) developed derivatives of this compound for their antiasthmatic activity. These derivatives were synthesized and screened for vasodilator activity, showing significant results compared to standard treatments (Bhatia et al., 2016).

Serotonin and Dopamine Receptor Affinity

Żmudzki et al. (2015) synthesized derivatives of the compound and evaluated them for their affinity for serotonin and dopamine receptors. The study revealed potential applications in neuropsychiatric disorders, with some derivatives showing potent ligand activity for specific receptors (Żmudzki et al., 2015).

Antihistaminic Activity

Pascal et al. (1985) synthesized and evaluated derivatives for antihistaminic activity, with some displaying significant inhibition of histamine-induced bronchospasm and anaphylaxis (Pascal et al., 1985).

Crystal Structure Analysis

The crystal structure of a related compound was analyzed by Karczmarzyk et al. (1995), providing insights into the geometric configuration and molecular interactions relevant to its pharmacological properties (Karczmarzyk et al., 1995).

Antidepressant Properties

A study by Khaliullin et al. (2018) synthesized a derivative with antidepressant activity, showing efficacy at specific doses in animal models (Khaliullin et al., 2018).

properties

IUPAC Name |

7-[(3-chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN6O2/c1-22-14-13(15(25)21-17(22)26)24(10-11-3-2-4-12(18)9-11)16(20-14)23-7-5-19-6-8-23/h2-4,9,19H,5-8,10H2,1H3,(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXBNZUNWVFIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocycloheptyl)-2-[methyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]acetamide](/img/structure/B3004479.png)

![1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004484.png)

![2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3004486.png)

![2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol](/img/structure/B3004496.png)

![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)